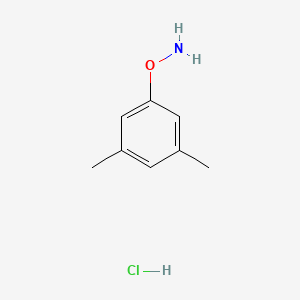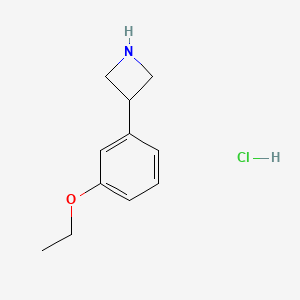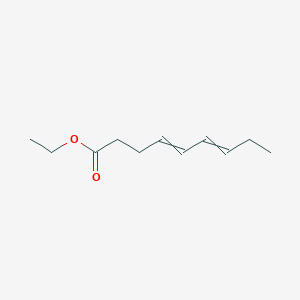
N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-4-benzoylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-4-benzoylbenzamide is an organic compound with a complex structure that includes multiple ether and amide linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-4-benzoylbenzamide typically involves multiple steps. One common method starts with the protection of 4,7,10-trioxa-1,13-tridecanediamine using di-tert-butyl dicarbonate in the presence of triethylamine and methanol . The protected intermediate is then reacted with isonicotinic acid and N-hydroxy succinimide in dichloromethane, followed by the addition of EDC.HCl and triethylamine . The final step involves deprotection using a dichloromethane:trifluoroacetic acid mixture .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-4-benzoylbenzamide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and ether linkages.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized amides and ethers, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-4-benzoylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It can be used in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-4-benzoylbenzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their function and activity. The exact pathways and molecular targets are still under investigation, but it is believed to modulate various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-4,7,10-trioxa-1,13-tridecanediamine: This compound shares a similar backbone structure and is used in similar synthetic applications.
tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate: Another related compound with similar functional groups and applications.
Uniqueness
N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-4-benzoylbenzamide is unique due to its specific combination of ether and amide linkages, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C24H32N2O5 |
|---|---|
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]-4-benzoylbenzamide |
InChI |
InChI=1S/C24H32N2O5/c25-12-4-14-29-16-18-31-19-17-30-15-5-13-26-24(28)22-10-8-21(9-11-22)23(27)20-6-2-1-3-7-20/h1-3,6-11H,4-5,12-19,25H2,(H,26,28) |
Clave InChI |
KEYJFNBLWBESNE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NCCCOCCOCCOCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(Boc-amino)-4-[4'-(methylsulfonyl)-2-biphenylyl]butyric Acid](/img/structure/B13704275.png)





![2-Amino-8-methoxy-5,10-dihydrobenzo[g]quinazoline](/img/structure/B13704315.png)



![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B13704334.png)

